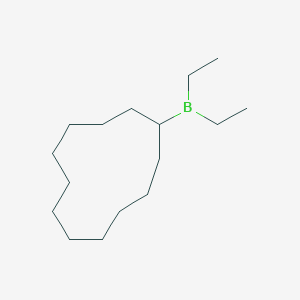
Cyclododecyl(diethyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecyl(diethyl)borane is an organoboron compound characterized by the presence of a cyclododecyl group and two ethyl groups attached to a boron atom Organoboron compounds are known for their versatility in organic synthesis, particularly in reactions such as hydroboration and Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclododecyl(diethyl)borane can be synthesized through the hydroboration of cyclododecene with diethylborane. The reaction typically involves the addition of diethylborane to cyclododecene in the presence of a catalyst such as a transition metal complex. The reaction is carried out under an inert atmosphere to prevent oxidation of the borane compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclododecyl(diethyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be used in the presence of reducing agents such as lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds.
Substitution: Substituted borane derivatives.
Applications De Recherche Scientifique
Cyclododecyl(diethyl)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the synthesis of boron-containing biomolecules for biological studies.
Industry: this compound is used in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of cyclododecyl(diethyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating reactions such as hydroboration and cross-coupling. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
Cyclododecyl(diethyl)borane can be compared with other organoboron compounds such as:
Triethylborane: Similar in structure but with three ethyl groups attached to the boron atom.
Cyclohexyl(diethyl)borane: Contains a cyclohexyl group instead of a cyclododecyl group.
Phenyl(diethyl)borane: Contains a phenyl group instead of a cyclododecyl group.
Uniqueness: this compound is unique due to its larger cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness makes it suitable for specific applications where other organoboron compounds may not be as effective.
Propriétés
Numéro CAS |
188585-44-6 |
|---|---|
Formule moléculaire |
C16H33B |
Poids moléculaire |
236.2 g/mol |
Nom IUPAC |
cyclododecyl(diethyl)borane |
InChI |
InChI=1S/C16H33B/c1-3-17(4-2)16-14-12-10-8-6-5-7-9-11-13-15-16/h16H,3-15H2,1-2H3 |
Clé InChI |
KWSWOAIHEGYCQQ-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)C1CCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


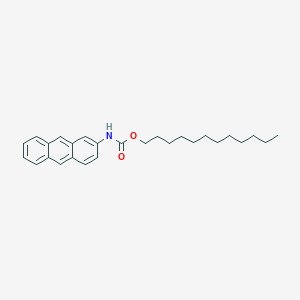
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
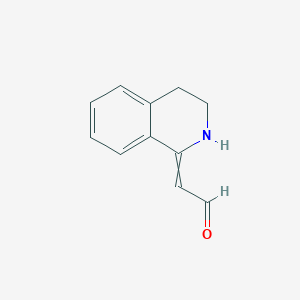
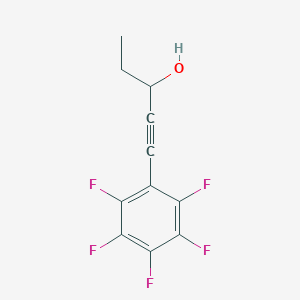
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
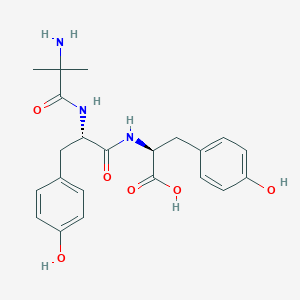
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
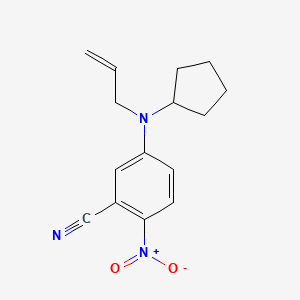
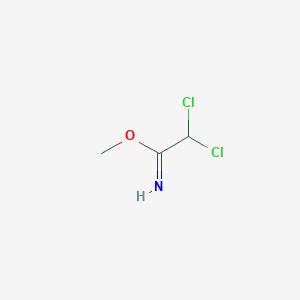
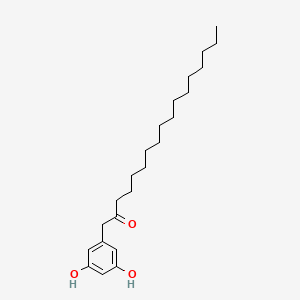
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
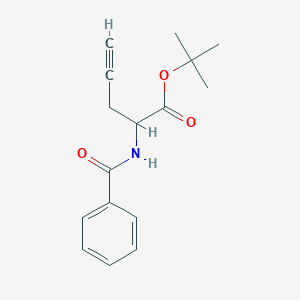
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)
